4-Morpholinotetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinotetrahydrofuran-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is part of the morpholine family, which is known for its presence in various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinotetrahydrofuran-3-amine typically involves the use of 1,2-amino alcohols and their derivatives. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield substituted morpholines . Another approach involves the intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization of simple amino diols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above but optimized for higher yields and cost-effectiveness. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinotetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacing one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Morpholinotetrahydrofuran-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Morpholinotetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Morpholinotetrahydrofuran-3-amine include other morpholine derivatives and heterocyclic amines. Examples include:
Morpholine: A simpler analog with a similar ring structure.
Tetrahydrofuran: A related compound with a furan ring but lacking the morpholine moiety.
Uniqueness
This compound is unique due to its combined morpholine and tetrahydrofuran structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .
Properties
CAS No. |
728008-08-0 |
---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3S,4S)-4-morpholin-4-yloxolan-3-amine |
InChI |
InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |
InChI Key |
LVRARYPUYXXYIN-HTQZYQBOSA-N |
Isomeric SMILES |
C1COCCN1[C@@H]2COC[C@H]2N |
SMILES |
C1COCCN1C2COCC2N |
Canonical SMILES |
C1COCCN1C2COCC2N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.